

INCB3344 in Diabetic Nephropathy: Application Notes and Protocols

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Compound of Interest		
Compound Name:	INCB3344	
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These application notes provide a comprehensive overview of the use of **INCB3344**, a potent and selective C-C chemokine receptor type 2 (CCR2) antagonist, in the study of diabetic nephropathy (DN). The information compiled herein, including detailed protocols and quantitative data, is intended to facilitate further research into the therapeutic potential of targeting the CCL2-CCR2 axis in this complex disease.

Introduction

Diabetic nephropathy is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. The pathogenesis of DN is multifactorial, with inflammation playing a crucial role. The chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) and its receptor CCR2 are key mediators of monocyte and macrophage recruitment to the kidney. In diabetic conditions, increased expression of CCL2 in renal cells leads to the infiltration of CCR2-expressing macrophages, which contribute to renal injury through the production of pro-inflammatory cytokines and reactive oxygen species.[1][2][3][4]

INCB3344 is a small molecule antagonist of CCR2 that has demonstrated efficacy in preclinical models of inflammatory diseases, including diabetic nephropathy.[5][6] By blocking the CCL2-CCR2 signaling pathway, **INCB3344** inhibits the recruitment of inflammatory macrophages to the kidney, thereby ameliorating renal damage.[1][2][3][4]

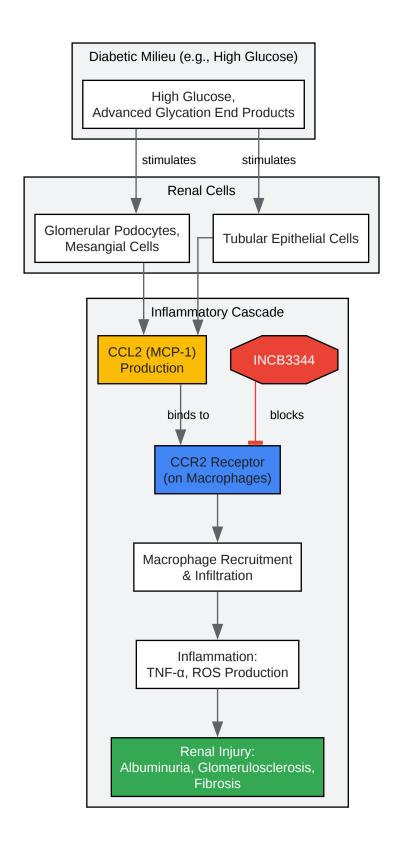


Mechanism of Action

INCB3344 is a potent, selective, and orally bioavailable antagonist of CCR2.[7][8] It acts by binding to CCR2 and preventing the binding of its ligand, CCL2. This blockade inhibits downstream signaling pathways, including ERK phosphorylation, and functional responses such as chemotaxis of monocytes and macrophages.[5][6][9][10] The binding of **INCB3344** to human CCR2 is rapid and reversible.[9]

Signaling Pathway of CCL2-CCR2 and Inhibition by INCB3344





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Caption: CCL2-CCR2 signaling in diabetic nephropathy and the inhibitory action of INCB3344.



Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for **INCB3344**.

Table 1: In Vitro Activity of INCB3344

Parameter	Species	IC50 Value	Reference
CCR2 Binding Antagonism	Human (hCCR2)	5.1 nM	[7][8]
Mouse (mCCR2)	9.5 nM	[7][8]	
Rat	7.3 nM	[7]	_
Cynomolgus	16 nM	[7]	_
Chemotaxis Antagonism	Human (hCCR2)	3.8 nM	[7][8]
Mouse (mCCR2)	7.8 nM	[7][8]	
Rat	2.7 nM	[7]	_
Cynomolgus	6.2 nM	[7]	_
ERK Phosphorylation Inhibition (mCCL2- mediated)	Mouse	3-10 nM	[10]
Monocyte Chemotaxis Inhibition (mCCL2- mediated)	Mouse (WEHI-274.1 cells)	10 nM	[10]

Table 2: In Vivo Efficacy of INCB3344 in a Mouse Model of Diabetic Nephropathy (db/db mice)



Parameter	Treatment Group	Result	Reference
Urinary Albumin Excretion	db/db + INCB3344	Significantly lower than vehicle	[1]
Serum Creatinine	db/db + INCB3344	Significantly lower than vehicle	[1]
Blood Sugar Levels	db/db + INCB3344	No significant difference from vehicle	[1]
Kidney Macrophage Abundance (BM-Mφ)	db/db + INCB3344	Decreased	[2][3][4]
TLR9 Expression in Macrophages	db/db + INCB3344	Reduced	[1]
TNF-α Production by Macrophages	db/db + INCB3344	Decreased	[2][3][4]
ROS Production by Resident Macrophages	db/db + INCB3344	Decreased	[2][3][4]

Experimental Protocols

The following are detailed methodologies for key experiments involving **INCB3344** in the context of diabetic nephropathy research.

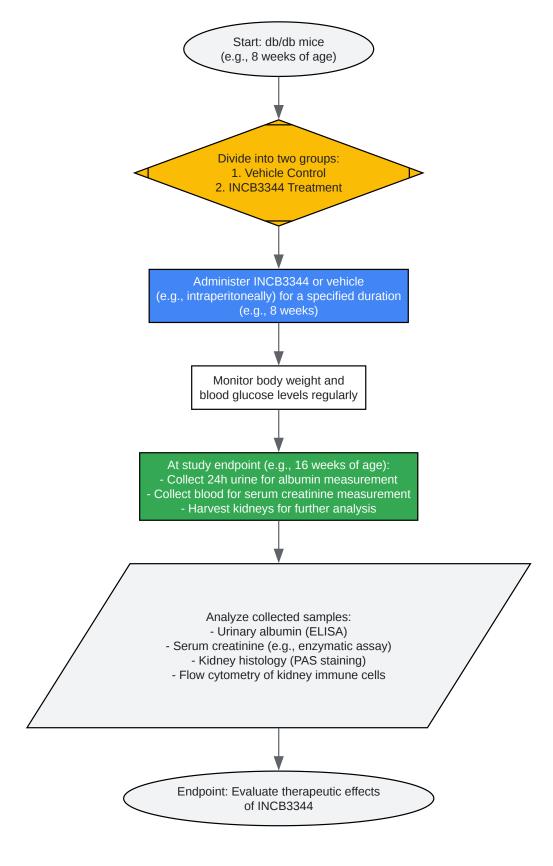
Protocol 1: In Vivo Efficacy Study in a Diabetic Nephropathy Mouse Model

Objective: To evaluate the therapeutic effects of **INCB3344** on the progression of diabetic nephropathy in a db/db mouse model.

Animal Model: Male db/db mice (a model for type 2 diabetes and diabetic nephropathy) and their non-diabetic littermates (misty).

Experimental Workflow:





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Caption: Experimental workflow for in vivo efficacy testing of INCB3344 in diabetic mice.



Materials:

- INCB3344
- Vehicle (e.g., 10% Dimethyl Sulfoxide DMSO)
- db/db mice
- · Metabolic cages for urine collection
- ELISA kits for urinary albumin
- Assay kits for serum creatinine
- Flow cytometer and relevant antibodies (e.g., CD45, F4/80, CD11b)

Procedure:

- Acclimate db/db mice to the experimental facility for at least one week.
- At the start of the study (e.g., 8 weeks of age), divide the mice into a vehicle control group and an INCB3344 treatment group.
- Prepare the INCB3344 solution in the appropriate vehicle.
- Administer INCB3344 or vehicle to the respective groups (e.g., via intraperitoneal injection)
 at a predetermined dose and frequency for the duration of the study (e.g., 8 weeks).[1]
- Monitor the body weight and blood glucose levels of the mice periodically.
- Towards the end of the treatment period, place the mice in metabolic cages for 24-hour urine collection to measure albumin excretion.
- At the end of the study, euthanize the mice and collect blood via cardiac puncture for serum creatinine analysis.
- Perfuse the kidneys with saline and harvest them for histological analysis (e.g., Periodic acid-Schiff staining for glomerulosclerosis) and/or preparation of single-cell suspensions for



flow cytometry.

 Analyze the collected data to compare the effects of INCB3344 treatment with the vehicle control.

Protocol 2: In Vitro Chemotaxis Assay

Objective: To determine the inhibitory effect of **INCB3344** on CCL2-induced chemotaxis of monocytic cells.

Cell Line: WEHI-274.1 (murine monocytic cell line) or human monocytes.

Materials:

- INCB3344
- Recombinant mouse or human CCL2 (mCCL2 or hCCL2)
- WEHI-274.1 cells or isolated human monocytes
- RPMI 1640 medium with 0.1% BSA and 20 mM HEPES
- 96-well modified Boyden chamber with an 8-µm polycarbonate filter
- · Wright-Giemsa stain

Procedure:

- Prepare a stock solution of INCB3344 in DMSO and make serial dilutions in RPMI 1640 medium.
- In the bottom wells of the Boyden chamber, add RPMI 1640 medium containing a specific concentration of CCL2 (e.g., 30 nM mCCL2).[7] For negative control wells, add medium without CCL2.
- In the top wells, load a suspension of WEHI-274.1 cells (e.g., 5x10^5 cells per well) in RPMI 1640 medium containing various concentrations of **INCB3344** or vehicle (DMSO).[7]



- Assemble the Boyden chamber and incubate for a specified period (e.g., 45 minutes) at 37°C in a 5% CO2 incubator.[7]
- After incubation, disassemble the chamber and wash the filter.
- Stain the filter with Wright-Giemsa stain.
- Count the number of cells that have migrated to the bottom side of the filter using a microscope.
- Calculate the specific migration by subtracting the background migration (cells that migrated in the absence of CCL2) from the total migration.
- Determine the IC50 value of INCB3344 for inhibiting CCL2-mediated chemotaxis by plotting the percentage of inhibition against the log concentration of INCB3344.

Selectivity and Bioavailability

INCB3344 is highly selective for CCR2, with at least 100-fold greater selectivity against a panel of other G protein-coupled receptors, including other chemokine receptors like CCR1 and CCR5.[5][6][7] The compound possesses good oral bioavailability and systemic exposure in rodents, making it suitable for in vivo pharmacological studies.[5][6] For instance, in mice, an oral dose of 10 mg/kg results in an AUC of 3888 nM·h, with an oral bioavailability of 47%.[7]

Conclusion

INCB3344 is a valuable research tool for investigating the role of the CCL2-CCR2 axis in diabetic nephropathy. Its high potency and selectivity, coupled with its demonstrated in vivo efficacy in preclinical models, make it a strong candidate for further investigation as a potential therapeutic agent for this disease. The protocols and data presented here provide a foundation for researchers to design and execute studies aimed at further elucidating the mechanisms of diabetic nephropathy and evaluating novel therapeutic strategies.

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